1-Tetradecylpyridin-1-ium;hydrobromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Tetradecylpyridin-1-ium;hydrobromide can be synthesized through the reaction of pyridine with 1-bromotetradecane. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in batch reactors. The process includes the careful control of temperature and reaction time to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
1-Tetradecylpyridin-1-ium;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions results in the formation of 1-Tetradecylpyridinium hydroxide .
Scientific Research Applications
1-Tetradecylpyridin-1-ium;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is employed in the study of cell membranes due to its surfactant properties.
Industry: It is used in the formulation of detergents, disinfectants, and emulsifiers
Mechanism of Action
The mechanism of action of 1-Tetradecylpyridin-1-ium;hydrobromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property makes it effective as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
1-Tetradecylpyridinium chloride: Similar in structure but with a chloride ion instead of bromide.
1-Hexadecylpyridinium bromide: Similar but with a longer alkyl chain.
1-Dodecylpyridinium bromide: Similar but with a shorter alkyl chain.
Uniqueness
1-Tetradecylpyridin-1-ium;hydrobromide is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to its shorter or longer chain analogs .
Properties
Molecular Formula |
C19H35BrN+ |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-tetradecylpyridin-1-ium;hydrobromide |
InChI |
InChI=1S/C19H34N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-18-15-13-16-19-20;/h13,15-16,18-19H,2-12,14,17H2,1H3;1H/q+1; |
InChI Key |
HJNAJKBRYDFICV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC[N+]1=CC=CC=C1.Br |
Origin of Product |
United States |
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